molecular formula C7H9ClN4 B8406071 5-Chloro-N3-cyclopropylpyridazine-3,4-diamine

5-Chloro-N3-cyclopropylpyridazine-3,4-diamine

Cat. No. B8406071
M. Wt: 184.62 g/mol
InChI Key: SFXNXQTXXIRKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-N3-cyclopropylpyridazine-3,4-diamine is a useful research compound. Its molecular formula is C7H9ClN4 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-N3-cyclopropylpyridazine-3,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-N3-cyclopropylpyridazine-3,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H9ClN4

Molecular Weight

184.62 g/mol

IUPAC Name

5-chloro-3-N-cyclopropylpyridazine-3,4-diamine

InChI

InChI=1S/C7H9ClN4/c8-5-3-10-12-7(6(5)9)11-4-1-2-4/h3-4H,1-2H2,(H2,9,10)(H,11,12)

InChI Key

SFXNXQTXXIRKJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(C(=CN=N2)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,5-Dichloro-4-aminopyridazine (5.12 g, 31.2 mmol) was added to cyclopropylamine (37.0 g, 650 mmol) in a stainless steel sealed container (100 mL capacity), to give a homogenous solution. The mixture was heated for 12 hours at 120° C. The reaction mixture was cooled to room temperature then evaporated in vacuo. The residue was dissolved in EtOAc (150 mL) with sonication and stirring. The EtOAc solution was washed with 10% aqueous potassium carbonate solution (2×200 mL), dried over anhydrous MgSO4, then filtered and evaporated in vacuo. The mixture was redissolved in CH2Cl2 and purified using silica gel column chromatography eluting with CH2Cl2 (100 mL), then EtOAc (150 mL) to give the title compound as a light orange solid in 73% yield, 4.2 g.
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
73%

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